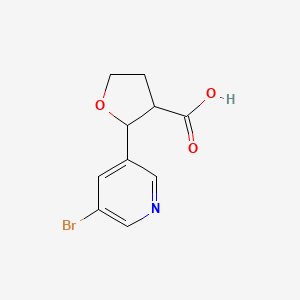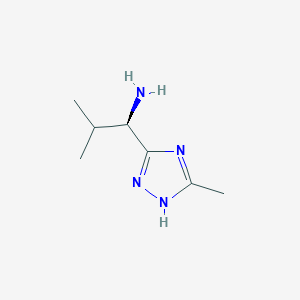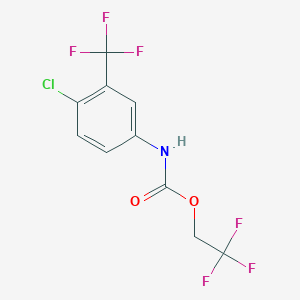
2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of trifluoromethyl and chloro groups attached to a phenyl ring, along with a carbamate functional group. Its molecular formula is C10H6ClF6NO2, and it has a molecular weight of 321.6 g/mol . The compound is used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product . The process may involve the use of catalysts and solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to meet industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like trifluoromethyl and chloro.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding urea derivative, while oxidation may produce a carbonyl
特性
分子式 |
C10H6ClF6NO2 |
|---|---|
分子量 |
321.60 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H6ClF6NO2/c11-7-2-1-5(3-6(7)10(15,16)17)18-8(19)20-4-9(12,13)14/h1-3H,4H2,(H,18,19) |
InChIキー |
OBNMNBJRTVGYPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)
![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
amine](/img/structure/B13196386.png)
![3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)
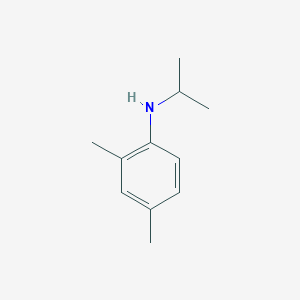
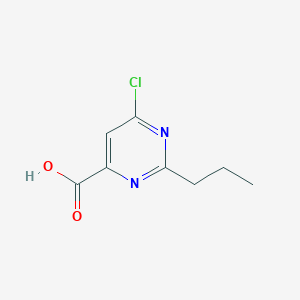
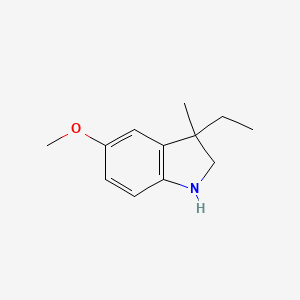
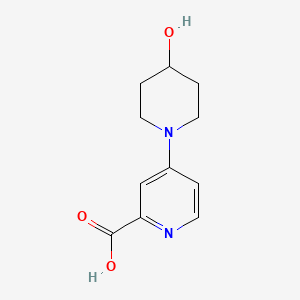
![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)
